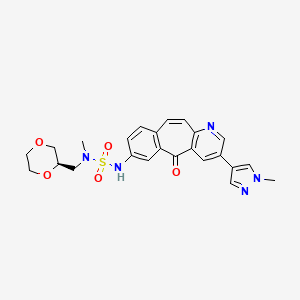

MK-2461

Vue d'ensemble

Description

MK-2461 est un nouvel inhibiteur de kinase multicible compétitif vis-à-vis de l'ATP qui inhibe préférentiellement le récepteur c-Met activé. Le récepteur tyrosine kinase c-Met est une cible attrayante pour le blocage thérapeutique du cancer . This compound a montré des activités inhibitrices significatives contre le récepteur du facteur de croissance des fibroblastes, le récepteur du facteur de croissance dérivé des plaquettes et d'autres récepteurs tyrosine kinases .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

MK-2461 is a novel ATP-competitive multitargeted inhibitor . Its primary target is the receptor tyrosine kinase c-Met . The c-Met receptor is an attractive target for therapeutic blockade in cancer due to its role in cell growth, survival, and migration .

Mode of Action

This compound inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . Interestingly, this compound binds preferentially to activated c-Met, as indicated by BIAcore studies .

Biochemical Pathways

This compound impacts the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . These pathways are downstream of c-Met and play crucial roles in cell proliferation and survival. By inhibiting these pathways, this compound can suppress tumor growth and proliferation .

Result of Action

In cell culture, this compound inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis . In murine xenograft models of c-Met–dependent gastric cancer, this compound effectively suppresses c-Met signaling and tumor growth .

Action Environment

The efficacy of this compound may be influenced by the genomic context of the tumor cells. For instance, seven of ten this compound–sensitive tumor cell lines identified from a large panel harbored genomic amplification of MET or FGFR2 . This suggests that the genomic environment of the tumor cells can influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

MK-2461 has shown to inhibit the phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It interacts with these kinases, suppressing their activity and thereby influencing the biochemical reactions they are involved in . The compound this compound is also known to bind preferentially to activated c-Met, indicating a specific interaction with this activated form .

Cellular Effects

In tumor cells, this compound effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . This leads to downstream effects on the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . This compound also inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It is less potent as an inhibitor of c-Met autophosphorylation at the kinase activation loop . This suggests that this compound may preferentially inhibit certain functions of c-Met, while allowing others to proceed .

Temporal Effects in Laboratory Settings

It is known that this compound can effectively suppress c-Met signaling and tumor growth in a murine xenograft model of c-Met–dependent gastric cancer .

Dosage Effects in Animal Models

In animal models, a well-tolerated oral regimen of this compound administered at 100 mg/kg twice daily effectively suppressed c-Met signaling and tumor growth

Méthodes De Préparation

La synthèse de MK-2461 implique plusieurs étapes, y compris la préparation d'intermédiaires et la réaction de couplage finale. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

MK-2461 subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de sulfoxydes ou de sulfones .

Applications de la recherche scientifique

Il a montré des résultats prometteurs dans l'inhibition de la croissance des tumeurs dans des modèles précliniques .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase du récepteur c-Met. Il se lie préférentiellement à la forme activée de c-Met, empêchant son autophosphorylation et l'activation subséquente des voies de signalisation en aval . Cette inhibition conduit à la suppression de la prolifération, de la migration et de la survie cellulaires, qui sont des processus essentiels dans le développement et la progression du cancer .

Comparaison Avec Des Composés Similaires

MK-2461 est unique en sa capacité à inhiber sélectivement la forme activée de c-Met. Des composés similaires comprennent d'autres inhibiteurs de c-Met, tels que le crizotinib et le cabozantinib, qui ciblent également le récepteur c-Met mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents . La liaison préférentielle de this compound à la forme activée de c-Met le distingue de ces autres inhibiteurs .

Propriétés

IUPAC Name |

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEBLDKNWBUGRZ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917879-39-1 | |

| Record name | MK-2461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2461 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)